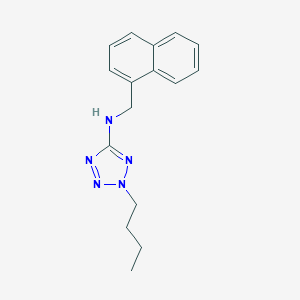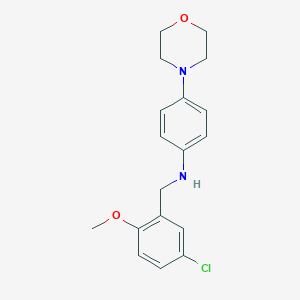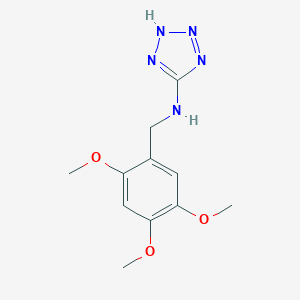![molecular formula C15H19N3OS B276737 4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, commonly known as MTHCP, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MTHCP belongs to the class of thienopyrimidines and has a unique structure that makes it a promising candidate for drug discovery.
Mécanisme D'action
The mechanism of action of MTHCP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. Additionally, MTHCP has been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MTHCP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of abnormal cells. In addition, MTHCP has been found to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MTHCP in lab experiments include its high purity, stability, and low toxicity. MTHCP is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, the limitations of using MTHCP in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and its lack of specificity for certain targets, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on MTHCP. One area of interest is the development of MTHCP derivatives with improved solubility and specificity for certain targets. Another area of interest is the study of MTHCP in combination with other drugs or therapies, as it may have synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of MTHCP and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of MTHCP involves the reaction of 4-morpholinyl-2-cyclohexenone with 2,3-dichlorothiophene in the presence of a base, followed by the addition of ammonium acetate and palladium on carbon catalyst. The reaction proceeds under mild conditions and yields MTHCP in good yield and purity.
Applications De Recherche Scientifique
MTHCP has shown promising results in various scientific research applications. It has been studied extensively for its potential as an anti-tumor agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, MTHCP has also been studied for its neuroprotective properties, as it has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Propriétés
Formule moléculaire |
C15H19N3OS |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
4-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)morpholine |
InChI |
InChI=1S/C15H19N3OS/c1-2-4-11-12(5-3-1)20-15-13(11)14(16-10-17-15)18-6-8-19-9-7-18/h10H,1-9H2 |
Clé InChI |
NSVZHHADHBUBDH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCOCC4 |
SMILES canonique |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
